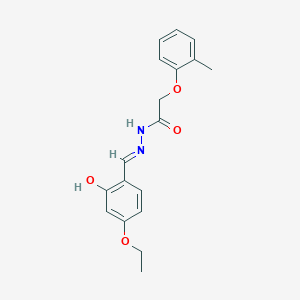
6-chloro-2-(2,4-dimethylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(2,4-dimethylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CQPY, and it belongs to the class of quinolinecarboxamide derivatives. CQPY has been found to exhibit promising antitumor and anti-inflammatory activities, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of CQPY is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in tumor growth and inflammation. CQPY has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cell proliferation and survival. CQPY also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that CQPY exhibits selective cytotoxicity towards cancer cells, while sparing normal cells. This suggests that CQPY may have a favorable safety profile for use in cancer therapy. CQPY has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. In addition, CQPY has been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CQPY in lab experiments include its potent antitumor and anti-inflammatory activities, as well as its favorable safety profile. However, the limitations of using CQPY include its relatively low solubility in aqueous solutions, which may affect its bioavailability. In addition, further studies are needed to fully understand the mechanism of action of CQPY and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of CQPY. One potential direction is to investigate the use of CQPY in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to explore the use of CQPY in the treatment of other diseases, such as autoimmune disorders. Additionally, further studies are needed to optimize the synthesis of CQPY and improve its bioavailability.
Synthesemethoden
The synthesis of CQPY involves the reaction of 2-chloro-4,6-dimethylquinoline with 2-pyridinemethanamine in the presence of a base. The resulting intermediate is then reacted with 2,4-dimethylbenzoyl chloride to yield the final product, CQPY. The synthesis of CQPY has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CQPY has been extensively studied for its potential pharmacological activities. In vitro studies have shown that CQPY exhibits potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. CQPY has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These findings suggest that CQPY may have therapeutic potential in the treatment of cancer and inflammatory diseases.
Eigenschaften
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-15-6-8-19(16(2)11-15)23-13-21(20-12-17(25)7-9-22(20)28-23)24(29)27-14-18-5-3-4-10-26-18/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQIMNWLCJFWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{1-cyclopentyl-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6013369.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B6013371.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-isoquinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6013375.png)
![2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6013387.png)
![2-[(1-ethyl-1H-imidazol-2-yl)methyl]-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6013393.png)
![4-sec-butyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6013398.png)
![ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6013399.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6013421.png)
![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6013425.png)
![4-(3-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6013431.png)
![2-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6013436.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B6013444.png)
![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)
